N'-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps. One common method involves the reaction of 5-ethyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to form an intermediate compound. This intermediate is then reacted with 2-thiophenecarbohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The exact mechanism of action of N’-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
- **N-(2-ETHYL-6-METHYLPHENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
N’-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of both triazole and thiophene moieties in the molecule provides a versatile platform for various chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C11H13N5O2S2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N'-[2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C11H13N5O2S2/c1-2-8-12-11(16-13-8)20-6-9(17)14-15-10(18)7-4-3-5-19-7/h3-5H,2,6H2,1H3,(H,14,17)(H,15,18)(H,12,13,16) |
InChI Key |
MFRWKWZTIBHRSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.